![molecular formula C12H11BrN4O B13878997 3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine](/img/structure/B13878997.png)
3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine is a complex organic compound that features a pyridazine ring and a bromopyridine moiety connected via an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine typically involves the reaction of 3-bromopyridine with azetidine and pyridazine derivatives. The reaction conditions often require the use of solvents such as toluene or ethyl acetate and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of pyridazine N-oxides.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted pyridazine derivatives.
Scientific Research Applications
3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Potential use in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The pyridazine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((3-bromopyridin-2-yl)oxy)azetidine-1-carboxylate
- 5-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazine-2-carboxylic acid
Uniqueness
3-[3-(3-Bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine is unique due to its combination of a pyridazine ring with a bromopyridine moiety and an azetidine ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H11BrN4O |
|---|---|
Molecular Weight |
307.15 g/mol |
IUPAC Name |
3-[3-(3-bromopyridin-2-yl)oxyazetidin-1-yl]pyridazine |
InChI |
InChI=1S/C12H11BrN4O/c13-10-3-1-5-14-12(10)18-9-7-17(8-9)11-4-2-6-15-16-11/h1-6,9H,7-8H2 |
InChI Key |
NTJKPJXEYUJOJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=NN=CC=C2)OC3=C(C=CC=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


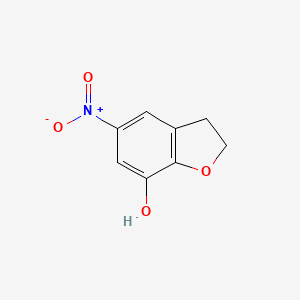
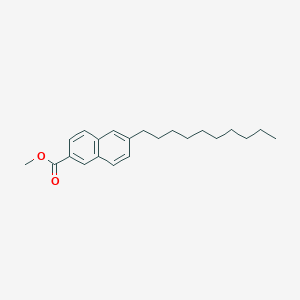
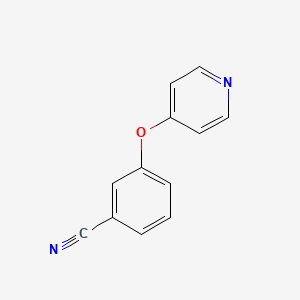
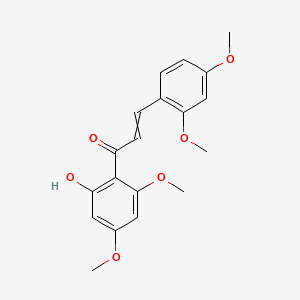

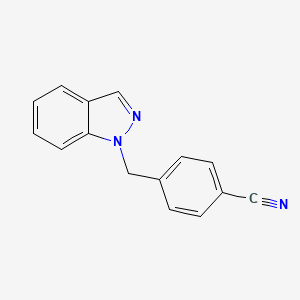
![4-chloro-2-cyclopentyl-5,6-dimethyl-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B13878953.png)
![2-[2-(Bromomethyl)phenyl]-1,3-dioxolane](/img/structure/B13878961.png)
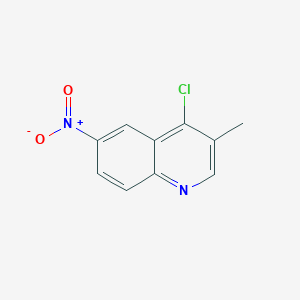

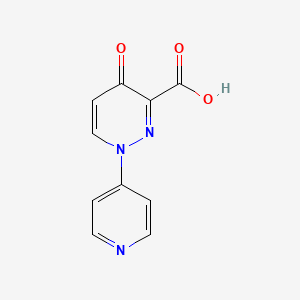
![Ethyl 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13878980.png)
![2-Methylsulfonyl-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13878987.png)
![4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine](/img/structure/B13879004.png)
